molecular formula C19H23NO B1239797 (-)3-hydroxy-N-propargylmorphinan

(-)3-hydroxy-N-propargylmorphinan

Cat. No.: B1239797
M. Wt: 281.4 g/mol
InChI Key: OKICQDFBWUMTDE-QXAKKESOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MCL-117 is a compound known for its potent inhibitory effects on myeloid cell leukemia-1 (MCL-1), a member of the B-cell lymphoma-2 (BCL-2) family of proteins. MCL-1 plays a crucial role in regulating apoptosis, the process of programmed cell death, by binding to pro-apoptotic proteins and preventing cell death. Overexpression of MCL-1 is often observed in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCL-117 involves several steps, including the coupling of specific chemical groups to form the final compound. One common method involves the use of fragment-based approaches and structure-based design to optimize the binding affinity and selectivity of the compound . The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and dimethylaminopyridine .

Industrial Production Methods

Industrial production of MCL-117 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

MCL-117 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MCL-117 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

MCL-117 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MCL-117 exerts its effects by binding to the anti-apoptotic protein MCL-1, thereby preventing it from interacting with pro-apoptotic proteins such as BAX and BAK. This binding disrupts the balance between pro-survival and pro-apoptotic signals, leading to the activation of the intrinsic apoptosis pathway. The release of cytochrome c from the mitochondria and subsequent activation of caspases result in programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MCL-117

MCL-117 is unique in its high selectivity and potency for MCL-1 compared to other inhibitors. Its ability to specifically target MCL-1 makes it a valuable tool in research and a promising candidate for cancer therapy .

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

(1R,9R,10R)-17-prop-2-ynyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H23NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h1,6-7,13,16,18,21H,3-5,8-12H2/t16-,18+,19+/m0/s1

InChI Key

OKICQDFBWUMTDE-QXAKKESOSA-N

Isomeric SMILES

C#CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O

Canonical SMILES

C#CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Synonyms

MCL-117
N-propargyl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.